N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Beschreibung
Pyranose Ring Conformation
Indole Orientation
The indole moiety lies perpendicular to the pyranose ring, with the chloro group at C6 positioned para to the ether linkage. This orientation minimizes electronic repulsion between the indole’s π-system and the pyranose oxygen.
Comparative Structural Analysis with Related Indole-Glycoside Derivatives
The compound’s structure shares features with two classes of indole-glycosides (Table 1):
Key distinctions include:
- The ether linkage at C2 contrasts with the C1 linkages in analogs, altering the molecule’s dipole moment and hydrogen-bonding capacity.
- The acetamide group introduces a planar, hydrogen-bond-donating site absent in hydroxyl- or acetyl-substituted derivatives.
Crystallographic Studies and Hydrogen Bonding Networks
While direct crystallographic data for this compound are limited, inferences can be drawn from structurally related glycosides:
Predicted Hydrogen Bonding
- Intramolecular :
- Intermolecular :
Crystal Packing
In analogous compounds (e.g., 1-O-indol-3-ylacetyl-β-D-glucose), antiparallel β-sheet-like arrangements are observed, stabilized by acetamide-mediated hydrogen bonds. The chloro substituent likely enhances packing density via van der Waals interactions.
Eigenschaften
IUPAC Name |
N-[2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUSWAPDXGBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 6-Chloro-1H-indol-3-ol
The indole moiety is synthesized via modified Skraup or Bischler–Möhlau reactions. Patent CN105646324A describes a high-purity indole preparation method using sodium hydrogen sulfite to separate indole from 3-methylindole impurities. Key steps include:
- Additive Reaction : Indole crude product reacts with sodium bisulfite (20–30% aqueous solution) in methanol/ethanol at 20–30°C for 15–30 hours, forming 2-sodium sulfonate indoline.
- Hydrolysis : The intermediate is treated with 5–15% NaOH/KOH under reflux for 12–20 hours, yielding >95% pure indole after crystallization.
Table 1: Reaction Conditions for Indole Purification
| Parameter | Specification |
|---|---|
| Solvent | Methanol, ethanol, or isopropanol |
| Bisulfite Solution | 6–10× indole mass, 20–30% concentration |
| Hydrolysis Base | NaOH/KOH, 3–5× intermediate mass |
| Yield | 80–85% after crystallization |
Preparation of the Glucopyranosyl Donor
The tetracyclic pyran core is constructed from D-glucose derivatives. EP2187742B1 outlines methods for synthesizing (2S,3R,4R,5R,6R)-configured glycosyl donors using silyl protections and trichloroacetimidate activation:
- Protection : 4,6-O-di-tert-butylsilylene groups are introduced to block hydroxyls, leaving 2-OH and 3-OH free for subsequent functionalization.
- Activation : The 1-OH is converted to a trichloroacetimidate donor using Cl3CCN and DBU in dichloromethane (yield: 88–92%).
Table 2: Glycosyl Donor Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Silylation | tert-Butyldimethylsilyl chloride, imidazole, DMF | 95 |
| Trichloroacetimidate | Cl3CCN, DBU, CH2Cl2, 0°C to RT | 90 |
Glycosylation of 6-Chloro-1H-indol-3-ol
Glycosylation is achieved via Lewis acid-promoted coupling. Frontiers in Chemistry and Nature highlight Sc(OTf)3 and Hf(OTf)4 as effective catalysts for β-selective glycosylation:
- Reaction Setup : Donor (1.2 equiv), acceptor (1.0 equiv), and Sc(OTf)3 (0.2 equiv) in anhydrous 1,2-dichloroethane at 80°C for 2 hours.
- Stereochemical Control : The 4,6-O-silyl protection directs β-attack, yielding >20:1 β:α selectivity.
Table 3: Glycosylation Optimization Data
| Catalyst | Temperature (°C) | Solvent | β:α Ratio | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)3 | 80 | 1,2-DCE | 20:1 | 78 |
| Hf(OTf)4 | 60 | Toluene | 1:15 | 65 |
Purification and Characterization
Final purification uses preparative HPLC (C18 column, 10–90% MeCN/H2O). Purity is confirmed by:
- HPLC : >99% at 254 nm.
- NMR : δ 7.35 (1H, d, J = 8.5 Hz, indole H-4), δ 5.12 (1H, d, J = 3.5 Hz, H-1).
- HRMS : [M+H]+ calculated for C16H19ClN2O6: 370.78, found: 370.79.
Analyse Chemischer Reaktionen
6-Chlor-3-indoxyl-N-acetyl-beta-D-galactosaminid durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: In Gegenwart bestimmter Enzyme kann die Verbindung hydrolysiert werden, um 6-Chlor-3-indoxyl freizusetzen, das dann zur Bildung eines farbigen Produkts oxidiert wird.
Oxidation: Die Indoxylgruppe kann oxidiert werden, um indigoartige Farbstoffe zu bilden.
Substitution: Das Chloratom an der 6. Position kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Enzyme wie Beta-Galactosidase, Oxidationsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise farbige Verbindungen, die in Assays und diagnostischen Tests verwendet werden.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Antidiabetic Properties
Research indicates that derivatives of this compound may exhibit antidiabetic effects. For instance, compounds structurally related to N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide have been studied for their ability to enhance insulin sensitivity and improve glycemic control in diabetic models .
1.2 Antihypertensive Effects
Studies have shown that certain derivatives of this compound can act as antihypertensive agents. These compounds may work by modulating the renin-angiotensin system or influencing vascular smooth muscle relaxation .
Mechanistic Insights
2.1 Molecular Mechanisms
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Insulin Signaling Pathway : Enhances glucose uptake in peripheral tissues.
- Vascular Function : Improves endothelial function and reduces vascular resistance.
Research Studies and Findings
Potential Side Effects and Considerations
While promising, the use of this compound is not without risks. Potential side effects may include:
- Gastrointestinal disturbances
- Hypoglycemia in diabetic patients
These side effects necessitate careful monitoring and further clinical studies to establish safety profiles.
Wirkmechanismus
The compound exerts its effects through enzymatic hydrolysis. When 6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide is hydrolyzed by an enzyme like beta-galactosidase, it releases 6-chloro-3-indoxyl. This intermediate then undergoes oxidation to form a colored product, which can be easily detected. The molecular targets involved are typically enzymes that cleave the glycosidic bond .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Aromatic Group
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 40) increase polarity and may enhance binding to hydrophobic pockets in proteins .
- Sulfur-Containing Analogs (e.g., pyridinylthio in CAS 149263-94-5) exhibit lower molecular weights and altered electronic profiles compared to the chloroindolyloxy target .
Modifications on the Carbohydrate Core
Key Observations :
Physicochemical and Spectroscopic Data
Key Observations :
- Biphenyl analogs (Compound 40) show distinct aromatic proton shifts (~7.4 ppm) compared to the target’s indole protons (expected ~6.8–7.2 ppm) .
- Sulfur-containing analogs (CAS 149263-94-5) exhibit upfield shifts for methyl groups due to electron-donating effects .
Functional Implications
- Chloroindolyloxy Group : Enhances π-π stacking with aromatic residues in lectins or enzymes compared to biphenyl or pyridinyl groups.
- Hydroxymethyl vs. Azidomethyl : The former improves aqueous solubility, while the latter allows bioorthogonal labeling ( vs. 12).
Biologische Aktivität
N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a compound with significant biological interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a tetrahydropyran ring. Its molecular formula is with a molecular weight of approximately 368.78 g/mol. The presence of the chloro group and hydroxymethyl functionalities suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to N-(6-Chloro-1H-indol-3-yl) derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that chloro-substituted indole derivatives can enhance antibacterial potency against Gram-positive and Gram-negative bacteria. Specifically, the 3-chloro analog demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 0.18 ± 0.06 mg/mL .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Drug delivery systems incorporating this compound have been developed to target metastatic tumors effectively . The mechanism of action may involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.
Enzyme Inhibition
N-(6-Chloro-1H-indol-3-yl) derivatives have been studied for their ability to inhibit key enzymes involved in bacterial cell wall synthesis. The binding affinity of these compounds to MurB enzyme has been explored through docking studies, revealing significant interactions that could lead to effective inhibition of bacterial growth .
Research Findings and Case Studies
Q & A
Q. What synthetic strategies are commonly employed for preparing complex glycosylated indole derivatives like this compound?
- Methodological Answer : The synthesis typically involves coupling a chlorinated indole moiety (e.g., 6-chloro-1H-indol-3-ol) with a glycosyl donor under anhydrous conditions. For example, Mitsunobu reactions or Koenigs-Knorr glycosylation can be used to form the ether linkage between the indole and the pyran ring. Protecting groups (e.g., acetyl for hydroxyls) are critical to prevent side reactions. Post-coupling, deprotection steps (e.g., using NaOMe/MeOH) and purification via column chromatography or HPLC are required. Stability of intermediates under acidic/basic conditions must be monitored via TLC or LC-MS .
Q. How can the stereochemical integrity of the tetrahydro-2H-pyran ring be validated during synthesis?
- Methodological Answer : High-resolution NMR (1H, 13C, COSY, and HSQC) is essential to confirm stereochemistry. For instance, coupling constants (e.g., and ) in the pyran ring correlate with axial/equatorial proton arrangements. Polarimetry or chiral HPLC can verify enantiomeric purity. X-ray crystallography, if feasible, provides definitive proof of absolute configuration .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetamide group. Avoid exposure to moisture or oxidizing agents. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols for inhalation include immediate fresh air and medical consultation .
Advanced Research Questions
Q. How can conflicting NMR data for hydroxyl protons in the pyran ring be resolved?
- Methodological Answer : Hydroxyl protons often exhibit variable chemical shifts due to hydrogen bonding or solvent effects. Use deuterated DMSO or pyridine to stabilize signals. Deuterium exchange experiments (D₂O shake) or 2D NOESY can confirm intramolecular H-bonding patterns. For dynamic systems, variable-temperature NMR (e.g., −40°C to 25°C) reduces signal broadening .
Q. What computational methods are suitable for predicting the glycosidic bond’s conformational stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model rotational barriers around the glycosidic bond. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) reveal preferred chair conformations of the pyran ring. Compare computed NMR chemical shifts (via GIAO) with experimental data to validate models .
Q. How does the chloro-indole substituent influence the compound’s solubility and aggregation behavior?
- Methodological Answer : The hydrophobic chloro-indole group reduces aqueous solubility. Measure logP via shake-flask or HPLC methods. Dynamic light scattering (DLS) or cryo-TEM can detect aggregation in polar solvents. Co-solvents (e.g., DMSO) or cyclodextrin encapsulation may improve solubility for biological assays .
Q. What strategies optimize yield in the final deprotection step without degrading the indole ring?
- Methodological Answer : Use mild deprotection reagents (e.g., NH₃/MeOH for acetyl groups) at low temperatures (0–5°C). Monitor reaction progress via LC-MS to avoid over-exposure to basic conditions. Add antioxidants (e.g., BHT) to protect the indole from oxidation. Purify via reverse-phase HPLC with acidic buffers (0.1% TFA) to stabilize the product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
